(4-Ethoxycyclohexyl)benzene
Description
(4-Ethoxycyclohexyl)benzene is a cyclohexyl-substituted benzene derivative characterized by an ethoxy (-OCH₂CH₃) functional group at the 4-position of the cyclohexane ring. The molecular formula is C₁₄H₁₈O, with an average molecular mass of 202.29 g/mol. Structurally, the ethoxy group introduces steric bulk and increased lipophilicity compared to smaller substituents like methoxy (-OCH₃). This compound is hypothesized to exhibit properties relevant to materials science, such as liquid crystal behavior, due to its rigid cyclohexyl-benzene core and flexible ethoxy chain.
Properties
CAS No. |
170800-47-2 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.313 |
IUPAC Name |
(4-ethoxycyclohexyl)benzene |
InChI |
InChI=1S/C14H20O/c1-2-15-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3 |
InChI Key |
KSXIJKKDOYBAKP-UHFFFAOYSA-N |
SMILES |
CCOC1CCC(CC1)C2=CC=CC=C2 |
Synonyms |
Benzene, (4-ethoxycyclohexyl)-, trans- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares (4-Ethoxycyclohexyl)benzene with key analogs, focusing on molecular features, physical properties, and applications:
Substituent Effects on Physicochemical Properties
- Ethoxy vs. Methoxy: The ethoxy group in this compound increases lipophilicity (logP ~3.5 estimated) compared to methoxy analogs (logP ~2.8), enhancing solubility in nonpolar solvents. The longer alkyl chain also reduces melting point relative to methoxy derivatives .
- Methylene vs. Ethoxy : (4-Methylenecyclohexyl)benzene lacks an oxygen atom, resulting in lower polarity and higher thermal stability (decomposition >250°C vs. ~200°C for ethoxy) .
- Nitrile Functionalization : The nitrile group in 4-(trans-4-Pentylcyclohexyl)benzonitrile introduces strong dipole-dipole interactions, making it suitable for liquid crystal displays (LCDs) with wide temperature ranges .
- Cyclohexylidene Bridging : The fused cyclohexylidene group in the dimethoxy compound () creates a planar structure, facilitating π-π stacking in organic semiconductors .
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